2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
CAS No.:
Cat. No.: VC20142548
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
| Standard InChI | InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
| Standard InChI Key | VDXPIBBHZUJSPU-VUWPPUDQSA-N |
| Isomeric SMILES | CCN([C@H]1CCN(C1)C)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCN(C1)C)C(=O)C(C(C)C)N |
Introduction
Key Structural Features:
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Chirality: The pyrrolidine ring contains a stereogenic center at the third carbon, specifically in the (3S) configuration.
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Functional Groups:
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Primary amine (-NH2)
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Secondary amide (-CONH)
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Alkyl substituents (methyl and ethyl groups)
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Synthesis
The synthesis of this compound likely involves multistep organic reactions to introduce the functional groups and stereochemistry. A plausible pathway includes:
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Starting Materials:
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A chiral precursor for the pyrrolidine ring.
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Methylated butanoic acid derivatives.
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Synthetic Steps:
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Formation of the pyrrolidine ring through cyclization reactions.
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Introduction of chirality using enantioselective catalysts or chiral starting materials.
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Coupling reactions to attach the ethyl group to the amide nitrogen.
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Final assembly by amidation reactions between an amine and a carboxylic acid derivative.
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Purification and Characterization:
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Techniques such as recrystallization, column chromatography, and spectroscopy (e.g., NMR, IR) are used to confirm structure and purity.
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Applications
This compound's structure suggests its potential utility in medicinal chemistry due to its resemblance to bioactive molecules containing amide bonds and heterocyclic rings.
Pharmacological Potential:
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Neurological Agents: The pyrrolidine ring is a common motif in drugs targeting neurological pathways, such as acetylcholine receptor modulators.
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Enzyme Inhibitors: The amide bond can act as a hydrogen bond donor/acceptor in enzyme binding sites, making it a candidate for enzyme inhibition studies.
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Drug Development: The stereochemistry and functional groups allow for interactions with specific biological targets, enabling its use in structure-activity relationship (SAR) studies.
Other Applications:
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Intermediate in organic synthesis for more complex molecules.
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Potential ligand in asymmetric catalysis due to its chiral center.
Analytical Data
| Property | Value/Observation |
|---|---|
| Molecular Weight | 213.32 g/mol |
| Chirality | Single stereocenter at (3S) position |
| Solubility | Likely soluble in polar solvents (e.g., ethanol, DMSO) |
| Spectroscopic Features | Characteristic N-H stretch (~3300 cm⁻¹ in IR); signals for methyl and methylene groups in NMR |
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